Product packaging for Hex-4-yn-2-ol(Cat. No.:CAS No. 19780-83-7)

Hex-4-yn-2-ol

Cat. No.: B026848
CAS No.: 19780-83-7
M. Wt: 98.14 g/mol
InChI Key: IKROQHVDACEGBA-UHFFFAOYSA-N
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Description

Hex-4-yn-2-ol is a valuable alkyne-containing organic compound that serves as a versatile building block in research and development. This molecule features a terminal alkyne group and a secondary alcohol, making it a bifunctional intermediate amenable to a wide range of chemical transformations, including click chemistry, metal-catalyzed couplings, and nucleophilic substitutions. Its structural properties are significant for medicinal chemistry research, where the alkyne moiety is increasingly incorporated into molecular frameworks to enhance bioactivity and investigate new therapeutic agents[cite:6]. As a key synthetic precursor, it is used in developing potential pharmaceuticals, agrochemicals, and dyestuffs[cite:1]. The compound must be stored in a cool, tightly closed container in a dry, well-ventilated place, away from strong oxidizing agents, heat, and direct sunlight[cite:1]. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B026848 Hex-4-yn-2-ol CAS No. 19780-83-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hex-4-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKROQHVDACEGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512685
Record name Hex-4-yn-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-83-7
Record name 4-Hexyn-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19780-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hex-4-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Approaches to the Synthesis of Hex 4 Yn 2 Ol

Retrosynthetic Analysis of Hex-4-yn-2-ol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that begins with the target molecule and works backward to simpler precursors. researchgate.net For this compound, the analysis focuses on disconnecting the carbon skeleton and interconverting the functional groups to identify logical and achievable synthetic steps.

Disconnection Strategies for Carbon-Carbon Bonds

The primary goal of C-C bond disconnection is to simplify the carbon skeleton into smaller, more accessible fragments. slideshare.net In this compound, there are several potential C-C bonds that can be disconnected. The most strategic disconnections are those adjacent to the functional groups, as these bonds are often formed through reliable and well-established chemical reactions. slideshare.net

A key disconnection strategy for alcohols is to break the carbon-carbon bond adjacent to the hydroxyl-bearing carbon. slideshare.net For this compound, this leads to two primary disconnection pathways:

Disconnection (a): Breaking the C2-C3 bond. This disconnection is highly logical as it corresponds to the forward reaction of adding an organometallic nucleophile (a propyne (B1212725) equivalent) to an electrophilic carbonyl compound (acetaldehyde). This is a classic and highly effective method for forming C-C bonds and installing a hydroxyl group simultaneously. libretexts.org

Disconnection (b): Breaking the C1-C2 bond. This disconnection suggests the addition of a methyl nucleophile (e.g., a Grignard reagent) to a larger aldehyde containing the alkyne.

Between these, disconnection (a) is generally preferred as it breaks the molecule into more simple and common starting materials: a three-carbon fragment and a two-carbon fragment. This approach often leads to a more convergent and efficient synthesis.

The synthons generated from these disconnections are idealized fragments. researchgate.net In practice, they are replaced by synthetic equivalents, which are real chemical reagents that perform the function of the synthon.

DisconnectionBond CleavedGenerated SynthonsSynthetic Equivalents
(a)C2-C3 (nucleophile) and (electrophile)Propynyl (B12738560) anion (e.g., from propyne + n-BuLi) and Acetaldehyde (B116499)
(b)C1-C2 (nucleophile) and (electrophile)Methyl Grignard reagent (CH₃MgBr) and Pent-3-ynal

Functional Group Interconversions in Retrosynthesis

Functional Group Interconversion (FGI) is a crucial aspect of retrosynthesis where one functional group is converted into another to facilitate a key disconnection or simplify the synthesis. researchgate.netrsc.org In the context of this compound, the secondary alcohol can be retrosynthetically converted to a ketone.

This FGI simplifies the analysis because ketones are readily synthesized through various methods and can be easily reduced to the desired secondary alcohol in the forward synthesis. This conversion is represented as:

This compound ⇒ (FGI) ⇒ Hex-4-yn-2-one

This retrosynthetic step is justified by the plethora of reliable reducing agents available for the forward reaction (ketone to secondary alcohol), such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). slideshare.net These reagents allow for the selective reduction of a ketone in the presence of an alkyne. This FGI strategy, combined with a C-C disconnection of the resulting ketone, provides an alternative and powerful synthetic route.

De Novo Synthetic Methodologies for Alkyne and Alcohol Construction

De novo synthesis involves constructing the target molecule from simple, acyclic precursors, building the carbon skeleton and installing the necessary functional groups step-by-step.

Formation of the Alkyne Moiety

The internal alkyne of this compound can be constructed using several established methods. A common and straightforward approach involves the alkylation of a terminal alkyne. libretexts.org

A plausible synthesis begins with acetylene, the simplest alkyne. Sequential alkylation can build the required carbon chain.

First Alkylation: Acetylene is deprotonated with a strong base like sodium amide (NaNH₂) to form sodium acetylide. This nucleophile then reacts with a methyl halide (e.g., iodomethane) to form propyne.

Second Alkylation: Propyne is subsequently deprotonated with another equivalent of a strong base (like n-butyllithium) to form a lithium propynilide. This species can then be used in the next step to form the final carbon skeleton.

Alternatively, internal alkynes can be synthesized via elimination reactions from dihaloalkanes. longdom.orgrsc.org For instance, the dehydrohalogenation of a vicinal or geminal dihalide with a strong base can yield an alkyne. longdom.org

Installation and Derivatization of the Alcohol Functionality

The secondary alcohol group is most effectively installed through the nucleophilic addition of an organometallic reagent to a carbonyl compound. libretexts.org Following the most logical retrosynthetic path (disconnection a), the synthesis involves the reaction of a propynyl anion with acetaldehyde.

The acetylide anion, generated from propyne using a strong base like n-butyllithium (n-BuLi), acts as a potent nucleophile. libretexts.org It attacks the electrophilic carbonyl carbon of acetaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the target secondary alcohol, this compound. libretexts.org

StepReaction TypeReactantsKey ReagentsProduct
1DeprotonationPropynen-Butyllithium (n-BuLi)Lithium propynilide
2Nucleophilic AdditionLithium propynilide, Acetaldehyde-Lithium salt of this compound
3Protonation (Workup)Lithium salt of this compoundH₃O⁺ (e.g., dilute H₂SO₄ or NH₄Cl)This compound

Targeted Synthesis from Precursor Molecules

An alternative to de novo synthesis is to start from more complex precursor molecules that already contain a significant portion of the target's carbon skeleton. One documented synthetic approach utilizes 1-bromopropane (B46711) as the sole source of carbon. chegg.com This strategy requires building up the necessary fragments from this three-carbon starting material.

A plausible pathway involves the following key transformations:

Formation of Propyne: 1-Bromopropane can be converted to propyne. This can be achieved through a two-step process: elimination to form propene, followed by bromination to give 1,2-dibromopropane, and then a double dehydrobromination using a strong base like sodium amide.

Formation of Acetaldehyde: A portion of the 1-bromopropane can be converted to ethanol (B145695) (via substitution with hydroxide) and then oxidized to acetaldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).

Final Assembly: As described in section 2.2.2, the propyne is deprotonated to form a nucleophilic acetylide, which is then reacted with the prepared acetaldehyde to yield this compound after an aqueous workup.

This approach demonstrates how a single, simple precursor can be strategically manipulated through various reactions to construct a more complex target molecule.

Asymmetric Synthesis of this compound and its Stereoisomers

This compound contains a stereocenter at the C2 position, meaning it can exist as two non-superimposable mirror images called enantiomers: (R)-Hex-4-yn-2-ol and (S)-Hex-4-yn-2-ol. Asymmetric synthesis aims to produce a single enantiomer selectively, which is crucial in fields like pharmacology where different enantiomers can have vastly different biological activities. uwindsor.ca

Several powerful strategies have been developed to synthesize chiral secondary alcohols with high enantiomeric purity. nih.govtandfonline.com These methods can be adapted for the synthesis of enantiomerically enriched this compound.

Asymmetric Reduction of a Prochiral Ketone : This is one of the most common approaches. The precursor, Hex-4-yn-2-one, is reduced using a chiral reducing agent or a standard reducing agent in the presence of a chiral catalyst. Examples include the use of chiral borane (B79455) reagents or transition metal catalysts with chiral ligands.

Kinetic Resolution : This method starts with a racemic mixture of this compound. A chiral reagent or catalyst (often an enzyme like lipase) is used to selectively react with one enantiomer faster than the other. acs.org For example, enantioselective acylation will convert one enantiomer to an ester while leaving the other unreacted, allowing for their separation. acs.org

Chiral Pool Synthesis : This involves starting with a readily available, enantiomerically pure starting material from nature (the "chiral pool"). For instance, a chiral building block like (R)- or (S)-propylene oxide could be used in the acetylide addition route (Section 2.3.4) to directly generate the corresponding enantiomer of this compound.

Enantioselective Addition of Organometallic Reagents : The addition of a methyl group (e.g., from a Grignard reagent) to a suitable 3-alkynyl aldehyde in the presence of a chiral catalyst can produce the chiral secondary alcohol with high enantioselectivity. rug.nl

MethodologyStarting MaterialKey ComponentOutcome
Asymmetric ReductionHex-4-yn-2-oneChiral Catalyst/ReagentOne enantiomer of this compound is preferentially formed.
Kinetic ResolutionRacemic this compoundChiral Catalyst (e.g., Lipase)One enantiomer is selectively modified (e.g., acylated), allowing separation. acs.org
Chiral Pool Synthesis(R)- or (S)-Propylene OxidePropynide AnionDirect formation of (R)- or (S)-Hex-4-yn-2-ol.
BiocatalysisHex-4-yn-2-oneMicroorganisms (e.g., Lactobacillus)Enantioselective reduction to a chiral secondary alcohol. nih.gov

While this compound itself only has one stereocenter, synthetic intermediates or more complex target molecules derived from it may contain multiple stereocenters. In such cases, controlling the relative stereochemistry between these centers (diastereoselectivity) becomes critical.

Achieving diastereoselective control in flexible, acyclic systems like those containing alkynes can be challenging compared to rigid cyclic systems. The stereochemical outcome is often governed by subtle steric and electronic interactions in the transition state. Strategies to control diastereoselectivity include:

Substrate Control : A pre-existing stereocenter in the molecule can direct the formation of a new stereocenter. For example, the reduction of a ketone containing a nearby chiral center may favor one diastereomer over another due to steric hindrance guiding the approach of the reducing agent.

Reagent Control : A chiral reagent or catalyst can override the influence of any existing stereocenters in the substrate, allowing for the selective formation of a specific diastereomer. This is particularly powerful as it can often be used to generate any desired diastereomer simply by choosing the appropriate catalyst enantiomer. nih.gov

Remote Stereochemical Control : In some alkyne-containing systems, it has been shown that stereochemical information can be effectively transferred over several bonds. rsc.orgnih.gov For instance, catalytic systems using copper (I) complexes have demonstrated the ability to control the formation of 1,4-stereocenters in alkyne-tethered products, where the initial deprotonation step sets the diastereoselectivity for a subsequent enantioselective reaction. rsc.org This stepwise control allows for the precise construction of challenging stereochemical arrangements. rsc.org

Chiral Auxiliary and Catalyst-Mediated Approaches for Stereocenter Introduction

The asymmetric synthesis of this compound, a compound with a single stereocenter, necessitates precise control over the formation of this chiral center. Methodologies employing both chiral auxiliaries and catalyst-mediated reactions have been pivotal in achieving high enantioselectivity in the synthesis of propargyl alcohols, the class of compounds to which this compound belongs.

A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of a chiral alcohol like this compound, a prochiral ketone could be derivatized with a chiral auxiliary to form an intermediate. The subsequent reduction of the ketone would then be facially biased by the auxiliary, leading to the preferential formation of one enantiomer of the alcohol. Commonly employed chiral auxiliaries in asymmetric synthesis include oxazolidinones, camphor (B46023) derivatives, and pseudoephedrine. researchgate.net

Catalyst-mediated approaches, on the other hand, utilize a chiral catalyst to influence the stereochemical course of the reaction without being consumed. york.ac.uknih.gov In the context of synthesizing this compound, the most direct route is the asymmetric addition of an acetylide to acetaldehyde. This reaction has been extensively studied, with several effective catalytic systems being developed.

One prominent family of catalysts for the enantioselective alkynylation of aldehydes involves the use of 1,1'-bi-2-naphthol (B31242) (BINOL) and its derivatives in combination with a metal center, such as titanium or zinc. pnas.orgresearchgate.net For instance, a catalyst system generated from BINOL, titanium(IV) isopropoxide, and a dialkylzinc reagent can facilitate the addition of a terminal alkyne to an aldehyde with high enantioselectivity. pnas.orgresearchgate.net The chiral environment created by the BINOL-metal complex directs the approach of the alkynyl nucleophile to one face of the aldehyde, resulting in the formation of a specific enantiomer of the propargyl alcohol. nih.gov

Another well-established method employs N-methylephedrine, a readily available and inexpensive chiral amino alcohol, as a ligand for zinc(II) triflate. acs.orgorganic-chemistry.org This in-situ generated catalyst has proven effective for the asymmetric addition of terminal alkynes to a variety of aldehydes, affording the corresponding propargylic alcohols in high yields and enantiomeric excesses. acs.org The practicality of this method is enhanced by its tolerance to air and moisture, making it amenable to standard laboratory conditions. organic-chemistry.org

The selection between a chiral auxiliary or a catalyst-mediated approach often depends on factors such as the desired scale of the synthesis, the cost and availability of the chiral directing group, and the ease of purification. While chiral auxiliaries can offer high levels of stereocontrol, they require additional synthetic steps for attachment and removal. afinitica.com In contrast, asymmetric catalysis offers a more atom-economical approach, as only a substoichiometric amount of the chiral catalyst is required. york.ac.uk

Table 1: Comparison of Chiral Approaches for Stereocenter Introduction in Propargyl Alcohol Synthesis This table is interactive and can be sorted by clicking on the column headers.

Approach Chiral Directing Group Key Features Typical Enantiomeric Excess (ee)
Chiral Auxiliary Oxazolidinones Covalently attached, requires stoichiometric use, well-defined transition states. >95%
Chiral Auxiliary Camphorsultam Robust and crystalline, often provides high diastereoselectivity. >95%
Catalyst-Mediated BINOL/Ti(O-iPr)4/Et2Zn Catalytic, broad substrate scope, highly enantioselective. pnas.orgresearchgate.net 90-99%
Catalyst-Mediated N-methylephedrine/Zn(OTf)2 Catalytic, uses inexpensive ligand, operationally simple. acs.orgorganic-chemistry.org 85-99%
Catalyst-Mediated ProPhenol/Zn(Me)2 Bifunctional catalyst, effective for unsaturated aldehydes. nih.gov 90-98%

Methodological Advancements in this compound Synthesis

Recent research in organic synthesis has been driven by the dual goals of improving reaction efficiency and adhering to the principles of sustainable chemistry. These advancements are directly applicable to the synthesis of this compound, focusing on the development of more effective catalytic systems and the integration of green chemistry principles.

Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of the catalytic systems used for the asymmetric synthesis of propargyl alcohols are continually being improved. One area of advancement is the development of functionalized BINOL ligands. These modified ligands can contain additional Lewis basic sites that can promote the formation of the nucleophilic alkynylzinc reagent at lower temperatures, thus improving the functional group tolerance of the reaction. researchgate.net

Furthermore, efforts have been made to conduct these reactions under solvent-free conditions. acs.org Running the reaction neat not only reduces waste but can also, in some cases, lead to increased reaction rates and improved enantioselectivities. For the N-methylephedrine/Zn(OTf)2 catalyzed addition of alkynes to aldehydes, a solvent-free system has been shown to be highly effective, providing the desired products in excellent yields and enantiomeric excesses. acs.org

The development of nickel-catalyzed reductive couplings of aldehydes and alkynes represents another innovative approach. umich.edu These methods can control both stereochemistry and regioselectivity, offering alternative pathways to access chiral propargyl alcohols. organic-chemistry.org

Exploration of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. pnas.orgrsc.org Several of these principles are highly relevant to the synthesis of this compound.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. pnas.org The direct catalytic addition of an alkyne to an aldehyde is a highly atom-economical reaction, as all the atoms of the reactants are incorporated into the product.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. pnas.org The catalyst-mediated approaches discussed for the synthesis of this compound are prime examples of this principle in action, as a small amount of a chiral catalyst can generate a large quantity of the chiral product.

Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary wherever possible and innocuous when used. rsc.org The move towards solvent-free reaction conditions is a significant step in this direction. acs.org When solvents are necessary, the choice of greener alternatives is encouraged.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. A notable development in this area is the use of calcium carbide, an inexpensive and renewable resource, as a source of the alkyne component in the synthesis of propargyl alcohols. rsc.org This approach avoids the need for pre-forming the organometallic acetylide reagent, leading to a more efficient and greener synthesis. rsc.org

The integration of these green chemistry principles not only reduces the environmental impact of synthesizing this compound but can also lead to more efficient and cost-effective processes.

Table 2: Application of Green Chemistry Principles in Propargyl Alcohol Synthesis This table is interactive and can be sorted by clicking on the column headers.

Green Chemistry Principle Application in this compound Synthesis
Atom Economy Direct addition of propyne to acetaldehyde is 100% atom economical.
Catalysis Use of chiral catalysts (e.g., BINOL-metal complexes, N-methylephedrine) in substoichiometric amounts. pnas.orgacs.org
Safer Solvents Development of solvent-free reaction conditions. acs.org
Renewable Feedstocks Potential use of calcium carbide as a sustainable source of acetylene. rsc.org
Reduced Derivatives Catalytic methods avoid the need for protecting groups on the alkyne or aldehyde in many cases.

Advanced Chemical Transformations and Mechanistic Investigations of Hex 4 Yn 2 Ol

Reduction Reactions of the Alkyne Moiety

The alkyne group in Hex-4-yn-2-ol is a site of unsaturation that can undergo various reduction reactions. Depending on the reagents and conditions, the triple bond can be selectively reduced to a cis- or trans-alkene or fully reduced to an alkane.

The partial hydrogenation of an alkyne to an alkene is a synthetically valuable transformation that can yield either the cis or trans isomer depending on the chosen method. libretexts.org

To obtain the cis-alkene, (Z)-Hex-4-en-2-ol, catalytic hydrogenation is performed using a "poisoned" or deactivated catalyst. chemistrytalk.org The most common of these is Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and treated with lead acetate (B1210297) and quinoline. jove.com The catalyst's reduced activity allows the reaction to stop at the alkene stage without proceeding to the fully saturated alkane. chemistrytalk.orglibretexts.org The mechanism involves the syn-addition of two hydrogen atoms across the triple bond from the surface of the metal catalyst, resulting in the exclusive formation of the cis product. jove.com

Conversely, the trans-alkene, (E)-Hex-4-en-2-ol, is synthesized using a dissolving metal reduction. organicchemistrytutor.com This reaction typically employs sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. libretexts.org The mechanism involves the transfer of an electron from the sodium atom to the alkyne, forming a radical anion. This intermediate is protonated by the ammonia solvent to give a vinylic radical. A second electron transfer produces a vinylic anion, which adopts the more stable trans configuration before being protonated a final time to yield the trans-alkene. libretexts.org

The table below summarizes common methods for the selective reduction of internal alkynes.

Reagent/CatalystProduct StereochemistryKey FeaturesRef.
H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline)cis (Z)-AlkeneStops at the alkene stage; syn-addition. jove.comlibretexts.org
H₂, P-2 Catalyst (Nickel-boron complex)cis (Z)-AlkeneAn alternative to Lindlar's catalyst. jove.com
Na or Li in liquid NH₃trans (E)-AlkeneInvolves a radical anion intermediate. libretexts.orgorganicchemistrytutor.com
Hydroboration-protonolysiscis (Z)-AlkeneNon-catalytic; syn-addition of borane (B79455) followed by protonolysis. jove.com

The carbon-carbon triple bond of this compound can be completely reduced to a single bond, yielding Hexan-2-ol. This transformation, known as exhaustive hydrogenation, involves the addition of two equivalents of hydrogen gas across the triple bond. openochem.org

Hydrosilylation of alkynes is an atom-economical method for the synthesis of vinylsilanes, which are versatile synthetic intermediates. The reaction involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond. For a propargylic alcohol like this compound, the addition can result in two primary regioisomers, designated α and β, where the silyl (B83357) group attaches to the carbon α or β to the hydroxyl-bearing carbon, respectively. rsc.org

Achieving high regioselectivity is a key challenge. Platinum complexes are among the most developed catalysts for the hydrosilylation of alkynes. rsc.org For instance, a catalyst system comprising PtCl₂ and the ligand XPhos has been shown to be highly effective for the hydrosilylation of propargylic alcohols, generally favoring the formation of the β-regioisomer with E-alkene geometry. rsc.orgnih.gov The regioselectivity in these reactions can be influenced by both steric and electronic factors. rsc.org In some cases, intermolecular hydrogen bonding between the hydroxyl group of the alcohol and a functional group on the silane (B1218182) can be exploited to direct the regioselectivity, leading to high β-selectivity even with internal propargylic alcohols. chemrxiv.org Ruthenium-based catalysts have also been developed and show high regioselectivity, often favoring the silyl group placement distal to the hydroxyl functionality.

The table below presents examples of catalyst systems used in the hydrosilylation of propargylic alcohols.

Catalyst SystemRegioselectivityAlkene GeometryKey FeaturesRef.
PtCl₂ / XPhosβ-isomerEUser-friendly, tolerant of functional groups. rsc.orgrsc.org
Pt(0) with glycidyl (B131873) silanesHigh β-selectivity (β/α > 20:1)EDirected by hydrogen bonding. chemrxiv.org
[Cp*Ru(MeCN)₃]PF₆Silyl group distal to -OHZHigh regioselectivity for propargylic alcohols.

Substitution Reactions at the Hydroxyl Center

The hydroxyl group of this compound can be directly involved in substitution reactions or, more commonly, converted into a more reactive functional group to facilitate nucleophilic attack.

The secondary alcohol moiety of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions to form the corresponding esters. Similarly, etherification reactions, such as the Williamson ether synthesis, can be employed to convert the hydroxyl group into an ether linkage. These reactions are fundamental for installing protecting groups or for modifying the molecule's steric and electronic properties.

Reaction TypeReagentsProduct Class
EsterificationCarboxylic Acid (R-COOH) + Acid CatalystEster (R-COO-R')
EsterificationAcid Chloride (R-COCl) + BaseEster (R-COO-R')
EtherificationAlkyl Halide (R-X) + Strong BaseEther (R-O-R')

The hydroxyl group (-OH) is a poor leaving group for nucleophilic substitution because its conjugate acid, the hydroxide (B78521) ion (OH⁻), is a strong base. masterorganicchemistry.com To enhance its reactivity, the alcohol must be converted into a better leaving group. This is typically achieved by transforming it into a sulfonate ester, such as a tosylate, mesylate, or triflate. masterorganicchemistry.comnih.gov These conversions are accomplished by reacting this compound with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine. masterorganicchemistry.com

The resulting sulfonate esters are excellent leaving groups because their corresponding anions are highly stabilized by resonance. masterorganicchemistry.com This activation allows for subsequent Sₙ2 reactions with a wide range of nucleophiles, proceeding with inversion of stereochemistry at the chiral center. The relative reactivity of common leaving groups follows a well-established trend, with triflates being significantly more reactive than tosylates or halides. nih.govnih.gov

Leaving GroupReagent for FormationRelative Reactivity
Tosylate (-OTs)p-Toluenesulfonyl chloride (TsCl)Good
Mesylate (-OMs)Methanesulfonyl chloride (MsCl)Good
Triflate (-OTf)Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)Excellent
Halides (-Br, -I)PBr₃, PPh₃/I₂Moderate

A study on the kinetics of nucleophilic substitution on neopentyl skeletons demonstrated that while iodide and bromide are more reactive than tosylates and mesylates, triflate remains the superior leaving group for these transformations. nih.gov

Cyclization and Rearrangement Reactions

The dual functionality of this compound provides a template for various intramolecular reactions, leading to the formation of cyclic compounds.

The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene or alkyne. organic-chemistry.org In the context of alkynols like this compound, this can lead to the formation of oxygen-containing heterocycles. The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then attacked intramolecularly by the π-bond of the alkyne. nih.govresearchgate.net This cyclization is a powerful tool for constructing tetrahydropyran (B127337) and other related cyclic ether frameworks with a high degree of stereocontrol. researchgate.netbeilstein-journals.org The specific outcome and stereoselectivity of the Prins cyclization are highly dependent on the reaction conditions, including the choice of acid catalyst (Brønsted or Lewis acid) and temperature. organic-chemistry.orgresearchgate.net

ReactantsCatalystKey IntermediateProduct Type
Alkynol + AldehydeLewis Acid (e.g., InCl₃, SnCl₄)Oxocarbenium ionSubstituted Dihydropyran
Alkynol + KetoneBrønsted Acid (e.g., H₂SO₄)Oxocarbenium ionSubstituted Dihydropyran

Beyond the Prins reaction, this compound and its derivatives can undergo other intramolecular cyclizations, often mediated by transition metals. Catalysts based on gold, palladium, platinum, or silver are known to activate the alkyne moiety towards nucleophilic attack by the tethered hydroxyl group. This can lead to cycloisomerization reactions, forming various five- or six-membered oxygen heterocycles, such as furans or pyrans, depending on the reaction conditions and the specific catalyst employed. The regioselectivity of the cyclization (i.e., exo vs. endo ring closure) is a key aspect of these transformations.

Functional Group Interconversions of this compound Derivatives

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.edufiveable.meimperial.ac.uk Derivatives of this compound are amenable to a variety of such transformations, targeting the activated alcohol, the alkyne, or both.

Substitution of Activated Alcohols : Once the hydroxyl group is converted to a good leaving group (e.g., a tosylate), it can be displaced by a variety of nucleophiles. This allows for the introduction of halides, azides, nitriles, and other functionalities at the C-2 position. vanderbilt.edu

Transformations of the Alkyne : The internal triple bond can be selectively reduced. Catalytic hydrogenation using Lindlar's catalyst yields the corresponding cis-alkene, while dissolving metal reduction (e.g., Na/NH₃) produces the trans-alkene. imperial.ac.uk Complete reduction to the corresponding alkane can be achieved with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.

Oxidation of the Alcohol : The secondary alcohol can be oxidized to the corresponding ketone, hex-4-yn-2-one. A variety of reagents can accomplish this, including chromium-based oxidants (e.g., Jones' reagent) or milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. imperial.ac.uk

The following table summarizes key functional group interconversions possible from this compound and its immediate derivatives.

Starting MaterialReagent(s)Product Functional Group
This compoundCrO₃/H₂SO₄ (Jones' Reagent)Ketone
This compoundNaH, then CH₃IMethyl Ether
This compoundTsCl, pyridineTosylate
Hex-4-yn-2-yl tosylateNaBr, acetoneAlkyl Bromide
Hex-4-yn-2-yl tosylateNaN₃, DMFAzide (B81097)
This compoundH₂, Lindlar's Catalystcis-Alkene
This compoundNa, NH₃ (l)trans-Alkene
This compoundH₂, Pd/CAlkane

Mechanistic Elucidation of this compound Reactivity

The reactivity of this compound, a secondary propargylic alcohol, is governed by the interplay between its two functional groups: the hydroxyl (-OH) group and the carbon-carbon triple bond (alkyne). Mechanistic investigations into molecules of this class often leverage computational chemistry, such as Density Functional Theory (DFT), to map out reaction pathways, determine the energies of intermediates and transition states, and understand the kinetic and thermodynamic driving forces of transformations. researchgate.netosi.lv While specific experimental studies exclusively detailing the mechanistic aspects of this compound are not extensively documented in peer-reviewed literature, a robust understanding can be derived from computational and experimental studies on analogous propargyl systems. These studies reveal that the reactivity is often initiated at the alkyne moiety, which can be activated by metal catalysts (notably gold or platinum), or by participating in various pericyclic or addition reactions. beilstein-journals.orgacs.org

Reaction Kinetics and Thermodynamic Considerations

Reaction Kinetics: The rate of a chemical reaction is determined by its activation barrier (ΔG‡), which is the energy difference between the reactants and the highest-energy transition state. For alkynyl alcohols, reactions such as metal-catalyzed cycloisomerizations, additions, and rearrangements are common. acs.org Computational studies on similar propargyl systems provide insight into the likely kinetic feasibility of various pathways. For instance, in gold-catalyzed reactions of propargyl esters, the initial 5-exo-dig cyclization is often the most kinetically favorable first step compared to 6-endo-dig cyclization or direct hydration, due to a lower activation barrier. frontiersin.org A subsequent 1,2-acyloxy migration can also be very rapid, with a calculated activation free energy of only 5.4 kcal/mol. frontiersin.org

The following table, based on DFT calculations for transformations of analogous propargyl compounds, illustrates typical energetic parameters.

Reaction Type / StepSystem StudiedActivation Free Energy (ΔG‡) (kcal/mol)Reaction Free Energy (ΔGR) (kcal/mol)Kinetic/Thermodynamic Favorability
Au-Catalyzed 1,2-Acyloxy MigrationPropargyl Ester Model5.4-0.7Kinetically very fast, slightly favorable
Au-Catalyzed Rautenstrauch RearrangementPropargyl Ester Model9.7-53.9Kinetically accessible, thermodynamically highly favorable
Au-Catalyzed Hydration (Path 1)Propargyl Ester Model7.7-23.9Kinetically less favorable than migration
Au-Catalyzed Hydration (Path 2)Propargyl Ester Model10.8-23.9Kinetically unfavorable compared to other paths
Direct N2 attachment to AlkyneGeneric Alkyne Model112.7-5.8Kinetically prohibitive, thermodynamically favorable
Iodine-Mediated Nitrile Formation (Rate-Limiting Step)Generic Alkyne Model33.5-191.9Kinetically demanding, thermodynamically very favorable

Data in this table is illustrative and derived from DFT studies on model compounds analogous to this compound derivatives. frontiersin.orgnih.gov

Transition State Analysis in Key Transformations

Transition state (TS) analysis is fundamental to understanding reaction mechanisms, as the geometry and energy of the TS dictate the reaction's rate and selectivity. mit.edu For reactions involving this compound, this analysis is typically performed using quantum chemical calculations, which can identify the fleeting high-energy structure that connects reactants to products. researchgate.netnih.gov

In many transformations of alkynes, the reaction proceeds through a multi-centered transition state. For example, the haloboration of an alkyne can proceed via a four-center transition state involving the C-C triple bond and a B-X single bond. nih.gov The stability of such transition states can be influenced by solvent effects, with polar transition states being preferentially stabilized in more polar solvents. nih.gov

For gold-catalyzed reactions, which are highly relevant for alkynyl alcohols, the mechanism often involves the formation of key intermediates like gold-carbenes or gold-stabilized carbocations. frontiersin.orgresearchgate.net The transition states are the points of highest energy along the path to these intermediates. For instance, in the 1,2-acyloxy migration of a gold-activated propargyl ester, the transition state involves the simultaneous breaking of the C-O bond and the formation of a new C-O bond at the adjacent carbon, often stabilized by the gold catalyst. The relatively low activation barrier of this process (5.4 kcal/mol) is a direct reflection of a stable, well-organized transition state structure. frontiersin.org

Similarly, in the direct conversion of alkynes to nitriles, the rate-limiting transition state was identified computationally. It involved the attachment of an azide source to the strained three-membered azirine ring intermediate, with a calculated C-N bond length of 2.18 Å in the transition state. nih.gov The validity of these computed transition states is confirmed by vibrational analysis, where a true TS possesses exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate. frontiersin.orgnih.gov

The following table summarizes key features of transition states for representative reactions relevant to alkyne and propargyl alcohol chemistry.

Reaction TypeKey Features of the Transition State (TS)Computational MethodReference System
Alkyne HaloborationFour-center TS involving C, C, B, and a halogen atom.DFT, MP2Acetylene, Propyne (B1212725)
Gold-Catalyzed 1,2-Acyloxy MigrationCleavage of C3-O1 bond and formation of vinyl gold-carbenoid character.DFT (B3LYP)Propargyl Ester
Direct Nitrile Synthesis (from Azirine intermediate)Formation of a C-N bond (2.18 Å) and departure of an iodine anion.DFT (M06-2X)Iodo-alkyne
Addition of Alcohol to Benzyne (B1209423)Involves a pre-formed alcohol dimer and the benzyne C-C triple bond.DFTo-Benzyne

Information is derived from computational studies on model systems to illustrate the principles of transition state analysis in transformations applicable to this compound. acs.orgfrontiersin.orgnih.govnih.gov

Applications of Hex 4 Yn 2 Ol As a Versatile Building Block in Complex Organic Synthesis

Role in Natural Product Total Synthesis

The structural features of Hex-4-yn-2-ol are found within or can be readily transformed into key fragments of numerous natural products. Its application in total synthesis highlights its utility in constructing complex carbon frameworks and introducing specific functional groups and stereochemistry.

Precursor to Insect Pheromones and Analogs

This compound and related acetylenic alcohols have been employed in the synthesis of insect pheromones and their analogs. For instance, related hexynols, such as 6-(benzyloxy)this compound, have been utilized in the asymmetric total synthesis of sex pheromones, demonstrating the potential of this structural motif in generating compounds with specific biological activity. mdpi.com The synthesis often involves the stereoselective addition of alkynyllithium reagents to epoxides, followed by functional group transformations. mdpi.com

Intermediate in the Synthesis of Polyacetylenic Glucosides (e.g., Cytopiloyne)

Polyacetylenic glucosides, such as Cytopiloyne (PubChem CID: 16042784), are natural products with notable biological activities. This compound derivatives have been identified as key intermediates in the total synthesis of these complex molecules. Specifically, a synthetic route to Cytopiloyne involved the stereoselective glycosylation of a glucosyl trichloroacetimidate (B1259523) with 1-[(4-methoxybenzyl)oxy]hex-5-yn-2-ol, a related hexynol (B8569683) isomer, to form the β-glycoside linkage. nih.govacs.orglookchem.com This step is crucial for assembling the complex glycosidic structure of Cytopiloyne. The synthesis also involved palladium/silver-catalyzed cross-coupling reactions to construct the polyacetylene chain. nih.gov

Building Block for Marine Sponge-Derived Acetylenic Alcohols (e.g., Strongylodiol-G)

Marine sponges are a rich source of structurally diverse and biologically active secondary metabolites, including polyacetylenic alcohols like Strongylodiol-G. The total synthesis of Strongylodiol-G has been achieved using strategies that could potentially incorporate this compound or related acetylenic building blocks. While the provided search results specifically mention hex-2,4-diyn-1,6-diol as a starting material for a fragment in Strongylodiol-G synthesis, the general synthetic approaches to marine sponge-derived acetylenic alcohols often involve the coupling of smaller acetylenic fragments. nih.govresearchgate.netresearchgate.net This suggests that this compound, with its terminal alkyne and hydroxyl group, could be a valuable precursor for constructing similar carbon chains through established alkyne coupling methodologies.

Contribution to Complex Polyketide Synthesis (e.g., Leodomycin)

Polyketides are a large class of natural products synthesized through the iterative condensation of acyl thioesters. Their complex structures often feature multiple chiral centers and various functional groups. While direct mentions of this compound in Leodomycin synthesis were not found in the provided snippets, research on the stereoselective total synthesis of Leodomycin C and D highlights the use of acetylenic intermediates and stereochemical control techniques that are relevant to the incorporation of a building block like this compound. researchgate.netresearchgate.net The synthesis of related complex molecules often involves the preparation of chiral acetylenic alcohols and their subsequent functionalization and coupling reactions.

Intermediacy in Vitamin D3 Analogue Synthesis

Vitamin D3 (PubChem CID: 5280795) and its analogs are secosteroids with vital roles in calcium metabolism and other biological processes. The synthesis of Vitamin D3 analogs often involves the construction of the complex molecular framework through the coupling of smaller, functionalized fragments. While the provided search results focus on Vitamin D3 itself and its properties, the synthesis of analogs frequently utilizes intermediates containing alkene and alkyne functionalities that are introduced and manipulated using various synthetic strategies. guidetopharmacology.orgwikipedia.orgfishersci.ienih.govuni.lu Acetylenic alcohols, including potentially functionalized this compound derivatives, could serve as valuable building blocks for introducing specific carbon chain segments and functionalities required for the diverse structures of Vitamin D3 analogs.

Precursor to Biologically Relevant Scaffolds and Pharmaceutical Intermediates

Beyond natural product synthesis, this compound serves as a precursor to various biologically relevant scaffolds and pharmaceutical intermediates. Its ability to undergo diverse chemical transformations allows for the synthesis of molecules with potential therapeutic applications. For example, related hexynol structures have been explored in the synthesis of compounds with potential antibacterial and antifungal activities. smolecule.com The alkyne and alcohol functionalities provide handles for further elaboration, such as the introduction of nitrogen-containing groups, halogens, or other substituents, leading to the formation of diverse heterocyclic systems and complex molecular frameworks relevant to medicinal chemistry. acs.org The use of this compound in the synthesis of intermediates for drug candidates, such as pteridine (B1203161) derivatives, also highlights its importance in the development of new pharmaceuticals. google.com

Utility in Advanced Materials Chemistry and Polymer Science

This compound and related alkynols have shown utility in the field of advanced materials, particularly in polymer science. The alkyne functional group can undergo polymerization reactions, such as炔烃复分解聚合 (alkyne metathesis polymerization) or click chemistry reactions (e.g., copper(I)-catalyzed azide-alkyne cycloaddition), to form polymeric structures. The hydroxyl group can also be utilized for further functionalization or as a site for initiating polymerization.

While direct examples focusing solely on this compound in advanced materials or polymer science were not extensively detailed in the search results, related alkynols like hex-5-yn-1-ol have been used in the preparation of materials such as star-shaped poly(ε-caprolactone) chemicalbook.com and in the development of carbolong polyurethanes. xmu.edu.cn These examples highlight the potential for alkynols to be incorporated into polymer backbones or side chains, influencing material properties. The alkyne unit can serve as a cross-linking point or a handle for post-polymerization modification, while the hydroxyl group can impact solubility, introduce hydrogen bonding capabilities, or serve as an initiation site for controlled polymerization techniques.

Development of Novel Reagents and Ligands Featuring this compound Architectures

The structure of this compound can be incorporated into the design and synthesis of novel reagents and ligands. The alkyne and alcohol functionalities provide sites for further chemical modification to create molecules with specific binding or catalytic properties.

For instance, modified alkynols have been explored in the synthesis of nicotinic ligands. nih.gov While the specific compound discussed was 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol, it demonstrates how an alkyne-containing alcohol scaffold can be elaborated to create complex structures with potential biological activity. The Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for incorporating the this compound structure into more complex molecular architectures that could serve as ligands or reagents. nih.gov

Furthermore, the hydroxyl group can be converted into various leaving groups or oxidized to a carbonyl, expanding the reactivity profile of the molecule for use in reagent design. The alkyne can participate in cycloaddition reactions, transition metal-catalyzed couplings, and other transformations to build complex molecular scaffolds relevant to catalysis or molecular recognition.

Table 1: Selected Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₁₀O nih.govnih.gov
Molecular Weight98.14 g/mol nih.gov
Topological Polar Surface Area20.2 Ų nih.gov
Heavy Atom Count7 nih.gov

Table 2: Examples of Reactions Involving Alkynols in Synthesis

Alkynol UsedReaction TypeProduct TypeReference
Hex-5-yn-1-olPreparation of polymerStar-shaped poly(ε-caprolactone) chemicalbook.com
Hex-5-yn-1-olSonogashira couplingNicotinic ligands (elaborated structure) nih.gov
Hex-3-yn-2-olMitsunobu alkylationIntermediate in polysubstituted triazoloquinoxalines synthesis acs.org

Spectroscopic and Computational Investigations of Hex 4 Yn 2 Ol and Its Derivatives

Advanced Spectroscopic Characterization

The structural elucidation and stereochemical assignment of Hex-4-yn-2-ol rely on a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecule's connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons, their electronic environments, and their proximity to one another. The key signals are assigned based on their chemical shift (δ) in parts per million (ppm), integration (number of protons), and splitting pattern (multiplicity).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. Given the structure of this compound, six distinct signals are expected, corresponding to each carbon atom. The chemical shifts are indicative of the carbon's hybridization and proximity to electronegative atoms or unsaturated groups. chemicalbook.com

Below is a table summarizing typical ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data ¹³C NMR Data
Assignment Chemical Shift (δ, ppm) Multiplicity Assignment Chemical Shift (δ, ppm)
H1~1.20DoubletC1~23.5
H2 (OH)VariableSinglet (broad)C2~67.5
H3~3.80MultipletC3~35.0
H5~2.20MultipletC4~80.0
H6~1.80TripletC5~75.0
C6~3.6

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. uwimona.edu.jmtanta.edu.eg A molecule absorbs infrared radiation when there is a change in its dipole moment during a vibration. libretexts.org These vibrations include stretching (changes in bond length) and bending (changes in bond angle). msu.edu

For this compound, the key vibrational modes are:

O-H Stretch: A strong, broad absorption in the region of 3600-3200 cm⁻¹ is characteristic of the alcohol hydroxyl group.

C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the stretching of sp³ hybridized C-H bonds.

C≡C Stretch: A weak to medium, sharp absorption in the 2260-2100 cm⁻¹ region indicates the presence of the alkyne triple bond. This band is often weak in IR spectroscopy if the alkyne is internal and relatively symmetric.

C-O Stretch: A strong absorption in the 1260-1000 cm⁻¹ range corresponds to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol.

The region from 1450 to 600 cm⁻¹ is known as the fingerprint region, containing complex vibrations that are unique to the molecule as a whole. msu.edu

Vibrational Mode Typical IR Absorption Range (cm⁻¹) Intensity
O-H Stretch (Alcohol)3600 - 3200Strong, Broad
sp³ C-H Stretch3000 - 2850Medium to Strong
C≡C Stretch (Alkyne)2260 - 2100Weak to Medium, Sharp
C-O Stretch (Alcohol)1260 - 1000Strong

Raman spectroscopy provides complementary information. While the O-H and C-O stretches are typically weak in Raman spectra, the more symmetric and less polar C≡C triple bond would be expected to produce a strong and easily identifiable signal, making Raman an excellent confirmatory technique.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. thermofisher.comjeolusa.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure mass to within a few parts per million (ppm) of the true value. northwestern.edu

For this compound, the molecular formula is C₆H₁₀O. nih.gov The exact mass (monoisotopic mass) is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, and ¹⁶O).

Calculated Exact Mass: 98.07316 Da nih.gov

An HRMS experiment would yield a mass-to-charge ratio (m/z) value extremely close to this calculated value, confirming the molecular formula and ruling out other possibilities with the same nominal mass.

PropertyValue
Molecular FormulaC₆H₁₀O
Molar Mass98.14 g/mol
Exact Mass 98.07316 Da

This compound is a chiral molecule because the carbon atom at the C2 position is a stereocenter, bonded to four different groups (a hydroxyl group, a hydrogen atom, a methyl group, and a but-2-ynyl group). Therefore, it exists as a pair of enantiomers: (R)-Hex-4-yn-2-ol and (S)-Hex-4-yn-2-ol.

Chiroptical spectroscopy techniques are used to study these non-superimposable mirror images. wikipedia.org

Optical Rotation: This technique measures the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. wikipedia.org One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, (-)). The specific rotation, [α], is a characteristic physical property for each enantiomer under specific conditions (e.g., temperature, solvent, and wavelength).

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org A CD spectrum is a plot of this differential absorption versus wavelength. The resulting spectrum, with positive and negative peaks (Cotton effects), is unique for each enantiomer and can be used for stereochemical assignment, often in conjunction with computational predictions. While experimental data for the specific enantiomers of this compound are not widely published, these techniques represent the definitive methods for their stereochemical characterization.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult or time-consuming to measure experimentally. These methods complement spectroscopic data by offering insights into molecular geometry, stability, and dynamics.

The flexibility of this compound arises from the rotation around its single bonds, primarily the C2-C3 bond. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and determine their relative energies. nih.govresearchgate.net

Conformational Searching: This process involves systematically or randomly rotating the rotatable bonds and calculating the potential energy of each resulting geometry using methods like quantum mechanics (e.g., Density Functional Theory, DFT) or molecular mechanics force fields. springernature.com The output is a set of low-energy conformers, representing the most likely shapes the molecule will adopt. For this compound, key conformers would differ in the relative positions of the hydroxyl group and the alkyne moiety.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing a dynamic picture of its behavior. researchgate.net By simulating the molecule in a solvent box (e.g., water or chloroform), MD can explore the conformational landscape, showing how the molecule transitions between different stable conformers and how it interacts with its environment. This approach provides a more realistic understanding of the molecule's structure and flexibility in solution than static calculations alone.

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental in elucidating the electronic structure of molecules like this compound. These computational methods, primarily Density Functional Theory (DFT), provide deep insights into the molecule's characteristics by calculating its molecular orbitals, electron density distribution, and molecular electrostatic potential (MEP). researchgate.netstackexchange.com Such analyses are crucial for understanding the molecule's intrinsic properties and reactivity.

The electronic structure of this compound is characterized by its distinct functional groups: a hydroxyl (-OH) group, a carbon-carbon triple bond (alkyne), and aliphatic regions. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be employed to model this structure. nih.govelixirpublishers.com The calculations would reveal the distribution of electron density, highlighting the electronegative oxygen atom as a region of high electron density and the triple bond as a π-rich system.

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For this compound, the HOMO is expected to be localized around the C≡C triple bond and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed along the σ-antibonding C-O and C-H bonds, indicating sites susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for predicting the molecule's kinetic stability and reactivity; a larger gap suggests higher stability. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. nih.gov For this compound, the MEP would show a negative potential (red/yellow) around the oxygen atom, confirming its role as a hydrogen bond acceptor and a site of electrophilic interaction. The alkyne region would also exhibit negative potential due to its π-electron cloud, while the hydrogen atom of the hydroxyl group would show a positive potential (blue), making it a hydrogen bond donor. nih.gov

Calculated Property Description Predicted Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Indicates the alkyne and hydroxyl groups are the most likely sites to donate electrons in a reaction. nih.gov
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Identifies regions susceptible to nucleophilic attack.
HOMO-LUMO Gap (Egap) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A larger gap implies higher kinetic stability and lower reactivity. nih.gov
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution on the molecule's surface.Highlights the electronegative oxygen and π-rich alkyne as sites for electrophilic attack. nih.gov

Prediction of Spectroscopic Parameters and Reactivity via Theoretical Methods

Theoretical methods are powerful tools for predicting spectroscopic parameters and exploring the reactivity of molecules, providing data that can corroborate or guide experimental work. For this compound, computational chemistry can be used to simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra and to model its reactivity in various chemical transformations.

Spectroscopic Parameter Prediction: The prediction of NMR and IR spectra is a common application of quantum chemical calculations. youtube.com By performing geometry optimization followed by frequency calculations (typically using DFT methods), one can obtain the vibrational frequencies corresponding to the molecule's IR absorption bands. elixirpublishers.com For this compound, key predicted vibrations would include the O-H stretching frequency (around 3300-3400 cm⁻¹), the C≡C triple bond stretch (around 2100-2200 cm⁻¹), and various C-H and C-O stretching and bending modes. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical chemical shifts for each nucleus, which are invaluable for interpreting experimental spectra.

Reactivity Prediction: Computational studies can offer profound insights into the reaction mechanisms and reactivity of this compound. smu.eduvub.be By mapping the potential energy surface for a given reaction, chemists can identify transition states, intermediates, and calculate activation energies. acs.org For instance, the reactivity of the hydroxyl and alkyne groups can be explored. Theoretical investigations into the oxidation of the secondary alcohol to a ketone (hex-4-yn-2-one) or the addition of reagents across the triple bond can be performed. nih.govresearchgate.net

Frontier Molecular Orbital theory is also instrumental in predicting reactivity. The locations of the HOMO and LUMO, as discussed previously, suggest that the alkyne and hydroxyl groups are the most reactive sites. nih.gov The alkyne's π-orbitals make it susceptible to electrophilic additions and cycloadditions. mdpi.comresearchgate.net The hydroxyl group can act as a nucleophile, a proton donor, or be targeted for oxidation. Computational models can quantify the activation barriers for these different reaction pathways, thereby predicting the most likely products under specific conditions. acs.org

Parameter/Method Application to this compound Information Gained
Frequency Calculations (DFT) Prediction of IR spectrum.Vibrational modes for O-H, C≡C, C-H, and C-O bonds, aiding in spectral assignment. elixirpublishers.com
GIAO Method Prediction of ¹H and ¹³C NMR spectra.Theoretical chemical shifts for all atoms, assisting in structure confirmation.
Potential Energy Surface (PES) Mapping Investigation of reaction mechanisms (e.g., oxidation, addition).Identification of transition states, intermediates, and calculation of activation energies. smu.edu
Frontier Molecular Orbital (FMO) Analysis Identification of reactive sites.Pinpoints the alkyne and hydroxyl functionalities as the primary centers of reactivity. nih.gov

In Silico Design and Screening of this compound Analogues

In silico design and screening are computational techniques used to design novel molecules with desired properties and to evaluate large libraries of virtual compounds before their synthesis, saving significant time and resources. researchgate.net While specific large-scale screening studies on this compound analogues are not prominent in the literature, the established methodologies can be applied to explore their potential as synthons or biologically active agents. nih.govresearchgate.net

The process begins with defining a target property, which could be enhanced reactivity for organic synthesis, specific binding affinity to a biological target, or improved material properties. Analogues of this compound would then be designed by systematically modifying its structure. For example, the length of the alkyl chain could be varied, substituents could be added to the chain, or the hydroxyl and alkyne functionalities could be replaced or modified.

Once a virtual library of analogues is generated, computational tools are used to screen them. This involves calculating key molecular descriptors for each analogue. These descriptors can be quantum chemical (e.g., HOMO/LUMO energies, dipole moment), physicochemical (e.g., logP, polar surface area), or structural (e.g., number of rotatable bonds). nih.govsemanticscholar.org For instance, if the goal were to design analogues with increased reactivity in cycloaddition reactions, descriptors like the HOMO-LUMO gap and electrophilicity index would be calculated for each compound. peerj.com

If the target is a biological receptor, molecular docking simulations can be performed. This involves predicting the preferred orientation of the designed analogues within the binding site of a protein and estimating the binding affinity. researchgate.net This process can identify promising candidates that are more likely to exhibit the desired biological activity. The results of the in silico screening provide a ranked list of candidate molecules, prioritizing the most promising ones for synthesis and experimental validation. researchgate.net

Screening Stage Methodology Objective for this compound Analogues
Library Design Combinatorial enumeration or scaffold hopping.Generate a diverse set of virtual compounds by modifying the this compound backbone.
Descriptor Calculation DFT, Quantitative Structure-Activity Relationship (QSAR) models.Calculate electronic and physicochemical properties (e.g., reactivity indices, solubility). semanticscholar.orgpeerj.com
Virtual Screening Filtering based on calculated descriptors and drug-likeness rules (e.g., Lipinski's Rule of Five).Narrow down the library to candidates with a higher probability of success.
Molecular Docking Simulation of ligand-protein binding.Predict the binding affinity and mode of interaction with a specific biological target. researchgate.net
Prioritization Ranking based on screening scores and docking results.Identify the most promising analogues for synthesis and experimental testing.

Future Directions and Emerging Research Areas Pertaining to Hex 4 Yn 2 Ol

Exploration of Novel Catalytic Transformations and Reaction Cascades

Research into Hex-4-yn-2-ol is poised to explore novel catalytic transformations and reaction cascades that exploit its alkyne and alcohol functionalities. Metal-catalyzed reactions, particularly those involving gold(I) complexes, have shown effectiveness in activating alkynes for nucleophilic attack by oxygen nucleophiles, which could be relevant for the alcohol group in this compound acs.org. This could lead to the formation of new cyclic or acyclic structures.

Cascade reactions, where a series of transformations occur sequentially without isolation of intermediates, represent a significant area of interest. The presence of both an alkyne and an alcohol in this compound provides opportunities for designing such cascades. For instance, intramolecular cyclization reactions initiated by activation of the alkyne could be followed by further transformations involving the hydroxyl group or other introduced functionalities. While specific examples involving this compound in complex catalytic cascades are still emerging, related propargyl alcohols have been shown to participate in various metal-catalyzed cyclizations and coupling reactions acs.orgacs.orgresearchgate.net. The development of new catalytic systems, including heterogeneous catalysts, which offer advantages in separation and reusability, could be crucial for these transformations .

Applications in Supramolecular Chemistry and Nanotechnology

This compound's structure, with its rigid alkyne and polar hydroxyl group, could lend itself to applications in supramolecular chemistry and nanotechnology. In supramolecular chemistry, molecules self-assemble through non-covalent interactions like hydrogen bonding and pi-pi interactions. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the alkyne can participate in pi-pi interactions or be a handle for further functionalization (e.g., click chemistry) to introduce supramolecular motifs rsc.orgacs.org. This could lead to the construction of ordered architectures.

In nanotechnology, this compound or its derivatives could be utilized as building blocks for creating functional nanomaterials. This might involve incorporating this compound into polymers, dendrimers, or other nanoscale structures. The alkyne group could serve as a point for covalent attachment to nanoparticles or surfaces, while the hydroxyl group could influence solubility or provide sites for further chemical modification. Research in this area could focus on developing this compound-based materials with tailored properties for various applications, such as drug delivery systems, imaging agents, or catalytic nanomaterials nano.goviberdrola.com. While direct examples with this compound are not prominent in the search results, related alkyne-containing molecules have been explored in supramolecular assembly and as components in nanomaterials evitachem.combham.ac.ukresearchgate.net.

Bio-inspired Synthesis and Enzyme-Catalyzed Derivatizations

Exploring bio-inspired synthesis and enzyme-catalyzed derivatizations of this compound represents another promising avenue. Enzymes offer high selectivity and efficiency under mild reaction conditions, which aligns with principles of green chemistry. Research could focus on identifying or engineering enzymes that can catalyze specific transformations of this compound, such as oxidation, reduction, or the formation of esters or ethers bibliotekanauki.pl. This could provide environmentally friendly routes to valuable derivatives.

Bio-inspired synthesis approaches might involve mimicking natural biosynthetic pathways that incorporate alkyne or alcohol functionalities. While this compound itself may not be a direct natural product, understanding how similar structures are synthesized in biological systems could inspire new synthetic strategies. The unique structure of this compound could also make it a tool for studying enzyme-catalyzed reactions and metabolic pathways .

Development of Responsive Materials and Sensors Utilizing this compound Motifs

The incorporation of this compound motifs into responsive materials and sensors is an emerging area of research. Responsive materials are designed to change their properties in response to external stimuli (e.g., light, temperature, chemical signals). The alkyne group in this compound can undergo various chemical reactions, such as cycloadditions, which could be triggered by specific stimuli, leading to a change in the material's properties. The hydroxyl group can also be involved in interactions or further functionalization that contribute to responsiveness.

For sensor applications, this compound-containing molecules or materials could be designed to selectively interact with or react in the presence of a target analyte, producing a detectable signal (e.g., a change in fluorescence, color, or electrical conductivity) blacklinesafety.comrikenkeiki.co.jprikenkeiki.co.jp. The alkyne unit could potentially be used in sensing mechanisms, perhaps through changes in its electronic or vibrational properties upon interaction with an analyte or through alkyne-tagging strategies. Developing responsive materials and sensors utilizing this compound motifs would require careful molecular design to ensure selectivity, sensitivity, and a clear transduction mechanism.

Q & A

Q. What are the common synthetic routes for Hex-4-yn-2-ol, and how do experimental conditions influence yield and purity?

  • Methodological Answer : this compound can be synthesized via alkyne hydration or nucleophilic substitution. For example, Hoang (2016) employed a "D-isoascorbic acid approach" to synthesize enantiomerically enriched (S)-hex-4-yn-2-ol (232) through Sharpless asymmetric epoxidation, achieving 78% yield under anhydrous conditions at -20°C . Key variables include solvent polarity (e.g., THF vs. DCM), temperature control to prevent alkyne side reactions, and catalyst loading (e.g., 5 mol% Ti(OiPr)₄). Yield optimization requires GC-MS monitoring of intermediate stability .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • ¹H NMR : The alcohol proton (-OH) appears as a broad singlet (~2.1 ppm), while the alkyne proton (C≡CH) resonates at ~1.9 ppm (triplet, J = 2.6 Hz). Adjacent methylene groups (C3 and C5) show splitting patterns dependent on coupling constants .
  • IR : A sharp O-H stretch at ~3350 cm⁻¹ and C≡C stretch at ~2120 cm⁻¹ confirm functional groups. Discrepancies in NIST reference data (e.g., ±5 cm⁻¹ shifts) may arise from solvent effects or impurities, necessitating baseline correction .
  • Purity Assessment : Compare experimental data against NIST’s Standard Reference Database 69 and PubChem spectral libraries. Discrepancies >5% indicate need for column chromatography purification .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes in this compound’s synthesis?

  • Methodological Answer : Stereoselectivity in asymmetric synthesis (e.g., Sharpless epoxidation) arises from chiral ligand-catalyst interactions. For (S)-hex-4-yn-2-ol, the Ti(IV)-tartrate complex induces a favored transition state where the alkyne group adopts an equatorial position, minimizing steric hindrance. Computational modeling (DFT) can predict enantiomeric excess (ee) by analyzing orbital overlap and steric bulk . Experimental validation involves chiral HPLC (e.g., Chiralpak AD-H column) with UV detection at 254 nm .

Q. How do competing reaction pathways (e.g., alkyne vs. alcohol reactivity) impact functionalization of this compound in cross-coupling reactions?

  • Methodological Answer : The propargyl alcohol motif in this compound allows selective functionalization:
  • Alkyne Reactivity : Sonogashira coupling with aryl halides requires Pd(PPh₃)₄/CuI catalysis in amine bases (e.g., piperidine) to avoid alcohol oxidation.
  • Alcohol Reactivity : Tosylation of the -OH group (TsCl, pyridine) enables nucleophilic substitution while preserving the alkyne.
    Competing pathways are mitigated by stepwise protection/deprotection (e.g., TBS-Cl for -OH) and real-time FTIR monitoring of reaction progress .

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point, solubility) of this compound across databases?

  • Methodological Answer : Discrepancies in boiling point (e.g., 145°C in NIST vs. 142°C in PubChem) may stem from measurement techniques (e.g., differential scanning calorimetry vs. distillation). Researchers should:

Replicate experiments using ASTM standards.

Cross-validate with gas chromatography retention indices.

Publish detailed experimental conditions (e.g., pressure, heating rate) to enable reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.